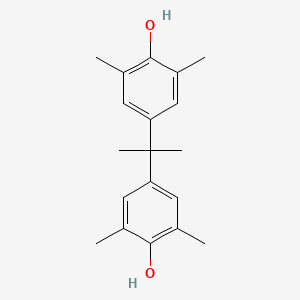

2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane

Description

The exact mass of the compound 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73730. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[2-(4-hydroxy-3,5-dimethylphenyl)propan-2-yl]-2,6-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O2/c1-11-7-15(8-12(2)17(11)20)19(5,6)16-9-13(3)18(21)14(4)10-16/h7-10,20-21H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJUOZPKKHIEOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)C(C)(C)C2=CC(=C(C(=C2)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

97700-62-4 | |

| Record name | Poly[oxy(2,6-dimethyl-1,4-phenylene)], ω,ω′-(1-methylethylidene)bis[α-hydro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97700-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8047973 | |

| Record name | 4,4'-Propane-2,2-diylbis(2,6-dimethylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Phenol, 4,4'-(1-methylethylidene)bis[2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5613-46-7 | |

| Record name | 2,2-Bis(3,5-dimethyl-4-hydroxyphenyl)propane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5613-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4,4'-(1-methylethylidene)bis(2,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005613467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5613-46-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73730 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-(1-methylethylidene)bis[2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Propane-2,2-diylbis(2,6-dimethylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-isopropylidenedi-2,6-xylol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane

An In-Depth Technical Guide to the Synthesis of 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane (Tetramethylbisphenol A)

Introduction

2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane, commonly known as Tetramethylbisphenol A (TMBPA), is a vital bisphenol compound with significant industrial applications. As a halogen-free bisphenol, TMBPA serves as a critical monomer in the synthesis of high-performance polymers such as polycarbonates, epoxy resins, polyesters, and polyethers.[1][2] Its structure, featuring methyl groups ortho to the hydroxyl functionalities, imparts unique properties to the resulting polymers, including enhanced thermal stability and flame retardancy. This makes TMBPA an environmentally safer alternative to brominated and chlorinated bisphenols, reducing the risk of secondary pollution.[2]

This guide provides a comprehensive overview of the synthesis of TMBPA, focusing on the core chemical principles, a detailed experimental protocol, and methods for purification and characterization. The primary and most established route for its preparation is the acid-catalyzed condensation of 2,6-dimethylphenol (also known as 2,6-xylenol) with acetone.[2][3]

Core Principles: The Reaction Mechanism

The synthesis of TMBPA is a classic example of an electrophilic aromatic substitution reaction.[4] The overall process involves the condensation of two molecules of 2,6-dimethylphenol with one molecule of acetone, facilitated by a strong acid catalyst such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[3][5] The mechanism proceeds through several key steps, each critical for the formation of the final product.

Causality of Mechanistic Steps:

-

Activation of the Electrophile: The reaction is initiated by the protonation of the carbonyl oxygen in acetone by the acid catalyst. This step is crucial as it significantly enhances the electrophilicity of the carbonyl carbon, transforming a relatively weak electrophile into a highly reactive species capable of being attacked by the aromatic ring.[6]

-

First Electrophilic Attack: The electron-rich ring of 2,6-dimethylphenol acts as a nucleophile. The hydroxyl and two methyl groups are electron-donating, activating the aromatic ring towards electrophilic attack, particularly at the ortho and para positions.[4] Due to significant steric hindrance from the two ortho-methyl groups, the electrophilic attack occurs exclusively at the para position. This attack disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7]

-

Re-aromatization & Intermediate Formation: A weak base (e.g., water or another molecule of 2,6-dimethylphenol) abstracts a proton from the carbon atom bonded to the electrophile. This restores the aromaticity of the ring and yields a tertiary alcohol intermediate.

-

Formation of a Second Electrophile: The hydroxyl group of the tertiary alcohol intermediate is protonated by the acid catalyst, forming a good leaving group (H₂O). The subsequent loss of a water molecule generates a new, relatively stable tertiary carbocation.

-

Second Electrophilic Attack: A second molecule of 2,6-dimethylphenol performs a nucleophilic attack on this newly formed carbocation, leading to the formation of the complete carbon skeleton of TMBPA.

-

Final Deprotonation: The final step involves the removal of a proton from the second aromatic ring, re-establishing its aromaticity and yielding the final product, 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane.

Caption: Reaction mechanism for the acid-catalyzed synthesis of TMBPA.

Detailed Experimental Protocol

This protocol is a self-validating system, where successful execution relies on careful control of reaction parameters. The procedure is based on established methodologies for the condensation of phenols with ketones.[3]

Quantitative Data and Reaction Parameters

| Parameter | Value/Reagent | Moles (approx.) | Rationale |

| 2,6-Dimethylphenol | 5.0 g | 41.0 mmol | Primary nucleophilic reactant. |

| Acetone | 5.5 mL (4.3 g) | 74.0 mmol | Electrophilic reactant. A slight excess can help drive the reaction. |

| Sulfuric Acid (98%) | 1.5 mL | ~27.5 mmol | Strong acid catalyst required for electrophile activation.[3] |

| Petroleum Ether | 40 mL | N/A | Solvent. Helps to control the reaction temperature and solubility. |

| Temperature | 27 °C (Room Temp.) | N/A | Mild conditions prevent unwanted side reactions.[3] |

| Reaction Time | 3.75 hours | N/A | Sufficient time for the reaction to proceed to completion.[3] |

| Expected Yield | ~94% (Crude) | ~5.5 g | High-yielding condensation reaction.[3] |

Step-by-Step Methodology

Caption: Experimental workflow for the synthesis and purification of TMBPA.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,6-dimethylphenol (5.0 g, 41.0 mmol) and petroleum ether (40 mL). Begin stirring the mixture to ensure homogeneity.

-

Catalyst Addition: Over a period of 15 minutes, carefully add concentrated sulfuric acid (1.5 mL) dropwise to the stirred mixture at room temperature (27°C). The slow addition is a critical control point to manage the exothermic nature of the acid mixing with the solvent and reactants.

-

Reaction Progression: After the acid addition is complete, continue stirring the mixture vigorously for 3.75 hours at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) if desired.

-

Product Precipitation (Workup): Once the reaction is complete, dilute the mixture by adding it to a beaker containing a large volume of water (~400 mL). This step is designed to precipitate the organic TMBPA product, which is insoluble in water, while the acid catalyst and any water-soluble impurities are washed away. Stir this aqueous mixture for an additional 15 minutes.

-

Isolation: Collect the precipitated white solid by vacuum filtration using a Buchner funnel. It is imperative to wash the solid cake thoroughly with several portions of deionized water until the filtrate is neutral to pH paper. This ensures the complete removal of the acid catalyst, which is crucial for the stability of the final product.

-

Drying: Dry the crude product in a vacuum oven at 85-90°C to remove residual water and solvent.[3]

Purification

The crude product, while often high in yield, requires purification to remove unreacted starting materials and isomeric byproducts.

-

Flash Chromatography: A highly effective method for achieving high purity is flash column chromatography over silica gel. The crude product can be eluted using a solvent system such as ethyl acetate/hexane to afford the pure TMBPA as a white crystalline solid.[3]

-

Recrystallization: An alternative and scalable purification method is recrystallization. A suitable solvent system is an aqueous solution of a C₁-C₄ monoalcohol, such as methanol or ethanol.[8][9] The crude TMBPA is dissolved in the hot solvent mixture and allowed to cool slowly, resulting in the formation of pure crystals. For example, a mixture of methanol (600 mL) and water (120 mL) can be used to recrystallize 400 g of crude TMBPA.[8]

Product Characterization and Validation

To confirm the successful synthesis and purity of 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane, a suite of analytical techniques should be employed. The data obtained serves as the final validation of the protocol.

| Analysis Technique | Expected Result | Purpose |

| Melting Point | 165.0 - 170.0 °C[10] | A sharp melting point range indicates high purity. |

| ¹H NMR | Peaks corresponding to aromatic protons, hydroxyl protons, methyl protons, and the isopropylidene bridge protons. | Confirms the chemical structure and connectivity of the molecule. |

| ¹³C NMR | Signals for all unique carbon atoms in the molecule. | Provides further structural confirmation. |

| IR Spectroscopy | Characteristic broad peak for O-H stretch (~3400 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹), and aromatic C=C stretches (~1500-1600 cm⁻¹). | Confirms the presence of key functional groups. |

| Gas Chromatography (GC) | A single major peak with purity >98%.[10] | Quantifies the purity of the final product. |

Conclusion

The via the acid-catalyzed condensation of 2,6-dimethylphenol and acetone is a robust and high-yielding process. Success hinges on a clear understanding of the electrophilic aromatic substitution mechanism and meticulous control over experimental parameters, particularly catalyst addition and post-reaction purification. The detailed protocol and validation methods outlined in this guide provide researchers and drug development professionals with a reliable framework for producing high-purity TMBPA for use in advanced polymer synthesis and other chemical applications.

References

- Google Patents. (2019). CN110627622A - Preparation method of high-purity tetramethyl bisphenol A.

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

- Google Patents. (1944). US2359242A - Preparation of phenol-ketone condensation products.

-

Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

-

NPTEL Archive. (n.d.). Lecture 3 Acid Catalyzed Reactions I. Retrieved from [Link]

- Google Patents. (1990). US4990686A - Process for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane.

- Google Patents. (1990). EP0379862A2 - Method for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane.

Sources

- 1. 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane | 5613-46-7 | FB62699 [biosynth.com]

- 2. CN110627622A - Preparation method of high-purity tetramethyl bisphenol A - Google Patents [patents.google.com]

- 3. 2,2-BIS(4-HYDROXY-3,5-DIMETHYLPHENYL)PROPANE synthesis - chemicalbook [chemicalbook.com]

- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. US2359242A - Preparation of phenol-ketone condensation products - Google Patents [patents.google.com]

- 6. archive.nptel.ac.in [archive.nptel.ac.in]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. US4990686A - Process for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane - Google Patents [patents.google.com]

- 9. EP0379862A2 - Method for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane - Google Patents [patents.google.com]

- 10. 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane | 5613-46-7 | TCI AMERICA [tcichemicals.com]

An In-depth Technical Guide to Tetramethyl Bisphenol A (TMBPA)

Abstract: Tetramethyl Bisphenol A (TMBPA), a methylated congener of Bisphenol A, serves as a critical monomer and specialty chemical in the formulation of high-performance polymers. Its unique structure, featuring steric hindrance from methyl groups adjacent to the hydroxyl functionalities, imparts significant enhancements in thermal stability, chemical resistance, and mechanical properties to resulting polymers such as polycarbonates, polyethers, and epoxy resins. This guide provides a comprehensive technical overview of TMBPA, covering its core physicochemical properties, synthesis and purification protocols, key applications, toxicological profile, and analytical methodologies for its characterization and quantification. It is intended for researchers, polymer chemists, and drug development professionals seeking to leverage the unique attributes of this versatile molecule.

Physicochemical and Spectroscopic Properties

Tetramethyl Bisphenol A (CAS No. 5613-46-7), also known as 4,4'-isopropylidenedi-2,6-xylenol, is a white crystalline powder at standard conditions.[1][2] The addition of four methyl groups to the bisphenol A backbone fundamentally alters its properties, leading to improved solubility in certain organic media and a higher glass transition temperature in its polymers.[1]

Core Properties

A summary of the essential physicochemical properties of TMBPA is presented below.

| Property | Value | Source(s) |

| CAS Number | 5613-46-7 | [1][2][3] |

| Molecular Formula | C₁₉H₂₄O₂ | [1][3][4] |

| Molecular Weight | 284.4 g/mol | [1][4] |

| Appearance | White crystalline powder/solid | [1] |

| Melting Point | 162 - 165 °C | [1] |

| Purity | Typically ≥97-99% | [1][3] |

| Solubility | Slightly soluble in chloroform and methanol | [1] |

| IUPAC Name | 4-[2-(4-hydroxyphenyl)propan-2-yl]-2,3,5,6-tetramethylphenol | [4] |

Spectroscopic Profile

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Key signals would include:

-

A singlet for the isopropylidene methyl protons (-C(CH₃)₂-).

-

Singlets for the aromatic methyl protons (Ar-CH₃).

-

A singlet for the protons on the unsubstituted phenol ring.

-

A singlet for the phenolic hydroxyl protons (-OH), which may be broad and its chemical shift dependent on solvent and concentration.

-

-

¹³C NMR Spectroscopy: The carbon NMR would confirm the presence of all unique carbon environments, including the quaternary carbon of the isopropylidene group, the methyl carbons, and the distinct aromatic carbons of both the substituted and unsubstituted rings.

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Expected characteristic absorption bands include:

-

A broad O-H stretching band for the phenolic hydroxyl groups.

-

C-H stretching bands for the aromatic and aliphatic (methyl) groups.

-

C=C stretching bands characteristic of the aromatic rings.

-

A C-O stretching band for the phenol group.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a prominent molecular ion (M⁺) peak at m/z 284.4. A characteristic and often dominant fragment would be the loss of a methyl group (M-15) to form a stable benzylic carbocation at m/z 269.4.

Synthesis and Purification

The industrial synthesis of TMBPA is primarily achieved through the acid-catalyzed condensation of 2,6-xylenol with acetone.[5] This process is analogous to the synthesis of Bisphenol A from phenol and acetone.

Synthesis Workflow

The general workflow for TMBPA synthesis involves a catalyzed reaction followed by product isolation and purification. The choice of catalyst and solvent system is critical for achieving high purity and yield.

Caption: Generalized workflow for the synthesis and purification of TMBPA.

Experimental Protocol: Synthesis and Purification

The following protocol is a representative procedure based on patented methodologies.[6]

Objective: To synthesize and purify TMBPA with a purity exceeding 98.5%.

Materials:

-

2,6-Xylenol

-

Acetone

-

Organic carboxylic acid catalyst (e.g., oxalic acid)

-

Organic sulfonic acid catalyst (e.g., p-toluenesulfonic acid)

-

Organic solvent for washing (e.g., methanol, ethanol)

-

Water

-

Sodium dithionite (Na₂S₂O₄, optional, as an antioxidant)

Procedure:

-

Reaction Setup:

-

Charge a reactor vessel with 2,6-xylenol and heat it to a molten state.

-

Initiate stirring and add the organic carboxylic acid catalyst.

-

Causality: Using a molten state ensures a solvent-free, high-concentration reaction environment, while the initial weak acid catalyst begins to activate the reactants.

-

-

Catalysis and Reaction:

-

Continuously add the stronger organic sulfonic acid catalyst to the mixture.

-

Following the catalyst addition, introduce acetone to begin the condensation reaction. The reaction is exothermic and will result in the formation of a slurry.

-

Causality: The strong sulfonic acid is the primary driver of the electrophilic aromatic substitution reaction. Acetone is added gradually to control the reaction rate and temperature.

-

-

Product Isolation:

-

Transfer the resulting slurry to a kneading machine. Stirring in the kneader helps to break down agglomerates and ensures a uniform paste-like product.

-

Transfer the paste to a separate vessel equipped with a stirrer. Add an organic solvent (e.g., methanol) and wash the solid product.

-

Causality: Kneading improves the efficiency of the subsequent washing step by increasing the surface area exposed to the solvent. The solvent wash removes unreacted starting materials, catalyst residues, and by-products.

-

-

Purification (Recrystallization):

-

For higher purity, a dedicated recrystallization step is performed. A patented method specifies using C1-C4 monoalcohols containing 2% to 40% water by weight.[7]

-

Dissolve the crude TMBPA in the aqueous alcohol mixture (e.g., 90% ethanol) at an elevated temperature (65 to 150 °C), potentially in a pressure vessel (autoclave) to exceed the solvent's atmospheric boiling point.[7]

-

Slowly cool the solution to room temperature to induce crystallization of pure TMBPA.

-

Causality: The specific water/alcohol ratio creates a solvent system where TMBPA is highly soluble at high temperatures but poorly soluble at room temperature, while impurities remain in the mother liquor. This differential solubility is the basis for purification.

-

-

Final Processing:

-

Filter the purified crystals from the solvent.

-

Dry the solid product under vacuum to obtain high-purity TMBPA.

-

Core Applications in Polymer Science

TMBPA is a strategic monomer used to enhance the performance of engineering plastics. Its incorporation into a polymer backbone, such as polycarbonate, significantly improves thermal and mechanical properties.[8]

Polymer Property Enhancement

The primary reason for using TMBPA is to elevate polymer performance beyond standard grades.

-

Enhanced Thermal Stability: The bulky methyl groups on the phenyl rings restrict chain mobility. This steric hindrance increases the energy required for polymer chains to move, resulting in a significantly higher glass-transition temperature (Tg).[8] This makes TMBPA-containing polymers suitable for applications requiring high heat resistance.

-

Improved Mechanical Strength: The rigid structure of the TMBPA monomer contributes to a stiffer and stronger polymer backbone. Copolymers of TMBPA and Bisphenol A have demonstrated improved mechanical properties compared to standard polycarbonate.[8]

-

Chemical Resistance: The methyl groups shield the vulnerable ester or ether linkages in the polymer backbone, providing a degree of protection against chemical attack.

-

Flame Retardancy: TMBPA is used as a halogen-free flame retardant, offering an alternative to brominated and chlorinated bisphenol compounds.[9][10][11]

Polymerization Workflow

TMBPA can be copolymerized with monomers like Bisphenol A (BPA) using processes such as melt transesterification to produce high-performance copolycarbonates.

Sources

- 1. Tetramethyl Bisphenol A | 5613-46-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. Tetrachlorobisphenol A | C15H12Cl4O2 | CID 6619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Tetramethylbisphenol-a | C19H24O2 | CID 131712658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Polymer Additives | Tetramethyl Bisphenol A - Jeevanchemical [jeevanchemicals.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

- 8. Bisphenol A - Wikipedia [en.wikipedia.org]

- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0032133) [hmdb.ca]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

TMBPA chemical structure and properties

An In-Depth Technical Guide to 3,3',5,5'-Tetramethyl-bisphenol A (TMBPA): Structure, Properties, and Biological Implications for Drug Development

Foreword for the Research Professional

This technical guide provides a comprehensive overview of 3,3',5,5'-Tetramethyl-bisphenol A (TMBPA), a compound of increasing industrial and toxicological significance. While not a therapeutic agent itself, its well-documented endocrine-disrupting properties offer a critical case study for researchers, scientists, and drug development professionals. Understanding the chemical characteristics, biological interactions, and analytical methodologies associated with TMBPA can provide invaluable insights into the evaluation of drug candidates for potential endocrine-related adverse effects and inform the design of safer, more effective therapeutics. This guide is structured to deliver not just data, but a deeper understanding of the scientific principles and experimental considerations surrounding this compound.

Chemical Identity and Structure

TMBPA, a methylated analogue of Bisphenol A (BPA), is chemically known as 2,2-bis(4-hydroxy-3,5-dimethylphenyl)propane. Its structure is characterized by two 2,6-dimethylphenol moieties linked by a central isopropylidene group. This methylation of the phenolic rings distinguishes it from BPA and significantly influences its chemical and biological properties.

Chemical Identifiers:

-

IUPAC Name: 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane

-

CAS Number: 5613-46-7[1]

-

Molecular Formula: C₁₉H₂₄O₂[1]

-

Synonyms: 4,4'-Isopropylidenedi-2,6-xylenol, Bisxylenol A[1]

Physicochemical Properties

A thorough understanding of TMBPA's physicochemical properties is essential for its handling, formulation, and analysis, as well as for predicting its environmental fate and biological interactions.

| Property | Value | Source |

| Molecular Weight | 284.39 g/mol | [1] |

| Melting Point | 164-165 °C | ECHEMI |

| Boiling Point | 420.6 ± 40.0 °C at 760 mmHg | ECHEMI |

| Flash Point | 190.2 ± 21.9 °C | ECHEMI |

| XLogP3 | 5.27 | ECHEMI |

| Appearance | White to off-white powder/crystals | [2] |

| Solubility | A stock solution of 20 mg/mL can be prepared in dimethyl sulfoxide (DMSO).[3] | [3] |

Note: Some properties are sourced from chemical supplier databases and should be confirmed with experimental data where critical.

Synthesis of High-Purity TMBPA

TMBPA is typically synthesized via an acid-catalyzed condensation reaction between 2,6-xylenol and acetone.[2] The choice of catalyst and reaction conditions is critical for achieving high purity and yield, as traditional methods can lead to byproducts that are difficult to separate.

Experimental Protocol: Synthesis of TMBPA

This protocol is adapted from a patented method for producing high-purity TMBPA.[2] The rationale behind this multi-step process is to control the reaction kinetics and facilitate the removal of impurities.

Step 1: Initial Reaction

-

In a 1500 mL three-neck glass flask equipped with a mechanical stirrer, add 600g of 2,6-xylenol.

-

Heat the flask to 50 °C with stirring until the 2,6-xylenol is molten.

-

Add 60.15g of mercaptopropionic acid (as a promoter) and continue stirring for 20 minutes. The promoter enhances the efficiency of the condensation reaction.

-

Add 150g of dodecylbenzene sulfonic acid (catalyst) while stirring.

-

Adjust the temperature to 60 °C and add 200g of acetone.

-

Allow the reaction to proceed for 4 hours, then stop stirring.

Step 2: Kneading and Curing

-

Transfer the resulting slurry to a 5L kneader.

-

Heat to 85 °C and stir at 80 rpm for 7 hours. This step helps to drive the reaction to completion and improve the physical form of the product.

Step 3: Purification

-

Transfer the paste-like product to a 5L beaker.

-

Add 1000g of toluene for washing and stir at 20 °C for 1 hour. Toluene is used as a solvent to wash away unreacted starting materials and byproducts.

-

Filter the slurry using a centrifuge.

-

Dry the resulting filter cake in a vacuum oven at 65 °C for 6 hours to obtain the final, high-purity white TMBPA product.[2]

Caption: Workflow for the synthesis of high-purity TMBPA.

Biological Activity and Mechanism of Action

TMBPA is a well-documented endocrine-disrupting chemical (EDC).[4] Its structural similarity to endogenous hormones allows it to interfere with hormonal signaling pathways, making it a compound of significant toxicological interest, particularly in the context of drug safety assessment.

Endocrine Disruption: Anti-Androgenic and Estrogenic Effects

TMBPA exhibits both anti-androgenic and estrogenic activity.[5] It has been shown to be a potent antagonist of the androgen receptor.[5] Furthermore, it demonstrates estrogenic activity in various in vitro models.[3][6] This dual activity highlights the complexity of its interaction with the endocrine system.

Molecular Mechanism in Fetal Leydig Cells

Research has elucidated a specific signaling pathway through which TMBPA affects fetal Leydig cells (FLCs), which are crucial for male reproductive development. In utero exposure to TMBPA has been shown to:

-

Promote FLC proliferation: This is achieved through the ESR1-CDK2/4-AKT pathway. TMBPA compromises the expression of Estrogen Receptor 1 (ESR1), while increasing the expression and protein levels of Cyclin-Dependent Kinase 2 (CDK2) and CDK4. This leads to increased phosphorylation of AKT1 and AKT2, promoting cell proliferation.[3]

-

Inhibit FLC function: TMBPA reduces the expression of key steroidogenic enzymes, thereby inhibiting testosterone synthesis.[3][6]

Caption: TMBPA's dual effect on fetal Leydig cells.

Implications for Drug Development

While TMBPA is not used in drug formulations, its well-characterized profile as an endocrine disruptor provides a valuable framework for drug development professionals.

-

Screening for Endocrine Activity: The assays used to characterize TMBPA's effects on nuclear receptors (e.g., estrogen and androgen receptors) can be adapted to screen drug candidates for unintended endocrine activity early in the development process.

-

Understanding Drug-Metabolizing Enzymes: Like its analogue BPA, TMBPA has the potential to modulate the activity of crucial drug-metabolizing enzymes, such as cytochromes P450.[7] This is a critical consideration in drug development, as induction or inhibition of these enzymes can lead to adverse drug-drug interactions and altered pharmacokinetic profiles.

-

Pharmacokinetic and Toxicokinetic Studies: The study of TMBPA's absorption, distribution, metabolism, and excretion (ADME) can inform the design of toxicokinetic studies for new chemical entities. Understanding how structural features, such as the methylation in TMBPA, affect a molecule's pharmacokinetic profile is essential for predicting its behavior in vivo.[8][9][10][11]

Analytical Methodologies

The quantification of TMBPA in various matrices is crucial for toxicological studies and environmental monitoring. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common and highly sensitive method for the analysis of bisphenols.

Experimental Protocol: Quantification of TMBPA in Biological Samples (Representative)

This protocol is a representative example based on established methods for bisphenol analysis.[12]

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 1 mL of the sample (e.g., serum, cell culture media), add an internal standard (e.g., ¹³C₁₂-TMBPA).

-

Add 2 mL of acetonitrile, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

-

Transfer the supernatant to a new tube.

-

Add 2 mL of dichloromethane, vortex for 1 minute, and centrifuge.

-

Collect the organic (lower) layer and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Chromatographic Column: A C18 reversed-phase column is typically used for separation.

-

Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium acetate to improve ionization.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective detection.

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is generally preferred for phenolic compounds like TMBPA.

-

MRM Transitions: Specific precursor-to-product ion transitions for TMBPA and its internal standard would be monitored for quantification.

-

Caption: General workflow for the analysis of TMBPA.

Conclusion and Future Perspectives

3,3',5,5'-Tetramethyl-bisphenol A is a compound with significant industrial applications and profound biological effects. Its role as an endocrine disruptor, particularly its anti-androgenic and estrogenic activities, has been a major focus of research. For drug development professionals, TMBPA serves as a crucial example of how a seemingly simple molecule can exert complex and potent effects on biological systems. The continued study of TMBPA and its analogues will undoubtedly contribute to a deeper understanding of endocrine disruption and aid in the development of safer chemicals and pharmaceuticals.

References

- Google Patents. (n.d.). CN110627622A - Preparation method of high-purity tetramethyl bisphenol A.

-

PubMed. (2022). Tetramethyl bisphenol A stimulates proliferation but inhibits fetal Leydig cell function in male rats by targeting estrogen receptor α after in utero exposure. Retrieved from [Link]

-

IndiaMART. (n.d.). Tetramethyl bisphenol A (TMBPA). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,2-bis-(4-hydroxyphenyl)-propane. Retrieved from [Link]

-

PubChem. (n.d.). Tetrachlorobisphenol A. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Wikipedia. (n.d.). Tetrabromobisphenol A. Retrieved from [Link]

-

MDPI. (2025). Toxic Effects of Tetramethyl Bisphenol A on Embryonic–Larval Development of Zebrafish (Danio rerio). Retrieved from [Link]

-

TOPTICA Photonics. (n.d.). Terahertz and FTIR spectroscopy of 'Bisphenol A'. Retrieved from [Link]

-

PubMed. (2011). Bisphenol A: an endocrine disruptor with widespread exposure and multiple effects. Retrieved from [Link]

-

PubMed Central. (n.d.). Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways. Retrieved from [Link]

-

Darcy & Roy Press. (2023). Endocrine Disruptive Effects of Bisphenol A on Human. Retrieved from [Link]

-

Springer. (n.d.). A Short Review on Effects of Bisphenol A and its Analogues on Endocrine System. Retrieved from [Link]

-

University of Washington. (2010). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]

-

MDPI. (n.d.). IR and Raman Dual Modality Markers Differentiate among Three bis-Phenols: BPA, BPS, and BPF. Retrieved from [Link]

-

PubMed. (n.d.). Modulation of metabolizing enzymes by bisphenol a in human and animal models. Retrieved from [Link]

-

EPFL. (2010). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]

-

Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ResearchGate. (2016). Fourier Transform Infrared Spectroscopy of “Bisphenol A”. Retrieved from [Link]

-

ACS Publications. (n.d.). Water–Ethanol and Methanol–Ethanol Separations Using in Situ Confined Polymer Chains in a Metal–Organic Framework. Retrieved from [Link]

-

PubChem. (n.d.). Tetrabromobisphenol A. Retrieved from [Link]

-

ResearchGate. (2025). Solubility of 1,3,5-Trioxane in Methanol, Ethanol, and 2Propanol. Retrieved from [Link]

-

PubMed. (2020). Pharmacokinetics of bisphenol A in humans following dermal administration. Retrieved from [Link]

-

PubChem. (n.d.). Methanol. Retrieved from [Link]

-

PubMed Central. (2025). Tetramethyl Bisphenol F: Organ- and System-Specific Toxicity, Current Status, and Perspectives. Retrieved from [Link]

-

ResearchGate. (2025). Pharmacokinetics of bisphenol A in humans following dermal administration. Retrieved from [Link]

-

PubMed. (2003). Metabolism and pharmacokinetics of bisphenol A (BPA) and the embryo-fetal distribution of BPA and BPA-monoglucuronide in CD Sprague-Dawley rats at three gestational stages. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility Behavior and Thermodynamic Analysis of Bisphenol A in 14 Different Pure Solvents. Retrieved from [Link]

-

ResearchGate. (2025). The relative bioavailability and metabolism of bisphenol A in rats is dependent upon the route of administration. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. CN110627622A - Preparation method of high-purity tetramethyl bisphenol A - Google Patents [patents.google.com]

- 3. Toxic Effects of Tetramethyl Bisphenol A on Embryonic–Larval Development of Zebrafish (Danio rerio) [mdpi.com]

- 4. jchemrev.com [jchemrev.com]

- 5. The Endocrine Disruptor Bisphenol A (BPA) Exerts a Wide Range of Effects in Carcinogenesis and Response to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Modulation of metabolizing enzymes by bisphenol a in human and animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of bisphenol A in humans following dermal administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Metabolism and pharmacokinetics of bisphenol A (BPA) and the embryo-fetal distribution of BPA and BPA-monoglucuronide in CD Sprague-Dawley rats at three gestational stages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Setting BPA Free: Bisphenol Fragmentation Pathways [thermofisher.com]

An In-depth Technical Guide to the Solubility of 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane in Organic Solvents

Introduction: Understanding the Solubility Profile of a Key Industrial Compound

2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane, commonly known as Tetramethylbisphenol A (TMBPA), is a sterically hindered phenolic compound with significant industrial applications, including its use as a monomer in the synthesis of high-performance polymers and as an antioxidant. Its solubility in various organic solvents is a critical parameter that dictates its utility in synthesis, purification, formulation, and various analytical procedures. A thorough understanding of its dissolution behavior is paramount for process optimization, ensuring reaction homogeneity, and achieving desired product purity.

This technical guide provides a comprehensive overview of the solubility of TMBPA in a range of common organic solvents. We will delve into the theoretical underpinnings of its solubility, present illustrative quantitative data, provide a detailed experimental protocol for solubility determination, and discuss the key physicochemical factors that govern its behavior in different solvent environments.

Physicochemical Properties of 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane

A molecule's solubility is intrinsically linked to its structural and electronic properties. The key physicochemical characteristics of TMBPA are summarized below:

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₄O₂ | [1] |

| Molar Mass | 284.39 g/mol | [1] |

| Melting Point | 162-165 °C | [1] |

| Appearance | Off-White to Pale Brown Solid | [1] |

| pKa | 10.60 ± 0.10 (Predicted) | [1] |

| LogP (XLogP3) | 5.27 | [2] |

| Hydrogen Bond Donors | 2 (two hydroxyl groups) | [1] |

| Hydrogen Bond Acceptors | 2 (two oxygen atoms) | [1] |

The structure of TMBPA, featuring a large, nonpolar bisphenol A core with the addition of four methyl groups, and two polar hydroxyl groups capable of hydrogen bonding, results in a molecule with a predominantly nonpolar character but with the capacity for specific polar interactions. This duality is central to understanding its solubility across different solvent classes.

Illustrative Quantitative Solubility of TMBPA in Organic Solvents

| Solvent Class | Solvent | Formula | Polarity Index | Illustrative Solubility ( g/100 mL at 25°C) |

| Protic Solvents | Methanol | CH₃OH | 5.1 | ~15 |

| Ethanol | C₂H₅OH | 4.3 | ~10 | |

| Isopropanol | C₃H₈O | 3.9 | ~8 | |

| Aprotic Polar Solvents | N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | > 50 (Very Soluble)[2] |

| Acetone | C₃H₆O | 5.1 | ~25 | |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | ~30 | |

| Ester Solvents | Ethyl Acetate | C₄H₈O₂ | 4.4 | ~12 |

| Aromatic Hydrocarbons | Toluene | C₇H₈ | 2.4 | ~5 |

| Halogenated Solvents | Chloroform | CHCl₃ | 4.1 | ~2 (Slightly Soluble)[1] |

| Dichloromethane | CH₂Cl₂ | 3.1 | ~3 | |

| Nonpolar Solvents | n-Hexane | C₆H₁₄ | 0.1 | < 0.1 (Insoluble) |

| Aqueous | Water | H₂O | 10.2 | < 0.001 (Practically Insoluble)[2] |

Experimental Protocol for Determining Solubility in Organic Solvents

The following is a detailed, step-by-step methodology for the experimental determination of the solubility of TMBPA in an organic solvent, based on the widely accepted isothermal shake-flask method. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment

-

2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane (purity > 99%)

-

Selected organic solvent (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker bath or incubator

-

Calibrated thermometer

-

Glass vials with PTFE-lined screw caps

-

Syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

Caption: Isothermal shake-flask solubility determination workflow.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of TMBPA to several glass vials. The excess is crucial to ensure that a saturated solution is achieved.

-

Accurately add a known volume of the chosen organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a sufficient period to reach equilibrium (typically 24 to 72 hours). It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute is no longer increasing, thus indicating that equilibrium has been reached.

-

-

Sample Preparation and Analysis:

-

Once equilibrium is established, remove the vials from the shaker and allow the undissolved solid to settle. Centrifugation can be used to facilitate this process.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered aliquot with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of TMBPA.

-

-

Quantification:

-

Prepare a series of standard solutions of TMBPA of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of TMBPA in the diluted sample.

-

Calculate the solubility of TMBPA in the original saturated solution, taking into account the dilution factor.

-

Factors Influencing the Solubility of TMBPA

The solubility of TMBPA is a complex interplay of its molecular structure and the properties of the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5]

Caption: Key factors influencing the solubility of TMBPA.

Polarity and van der Waals Forces

TMBPA has a significant nonpolar character due to its large hydrocarbon backbone. This makes it readily soluble in solvents with low to moderate polarity that can engage in van der Waals interactions. Aromatic solvents like toluene can also interact favorably with the phenyl rings of TMBPA through π-π stacking.

Hydrogen Bonding

The two hydroxyl (-OH) groups on the TMBPA molecule are capable of acting as hydrogen bond donors.[1] This is a crucial factor for its solubility in protic solvents like alcohols (methanol, ethanol) and polar aprotic solvents that can act as hydrogen bond acceptors (e.g., the carbonyl oxygen in acetone and ethyl acetate, and the oxygen atom in THF). The ability to form these strong intermolecular hydrogen bonds with the solvent significantly enhances solubility.

Steric Hindrance

The four methyl groups adjacent to the hydroxyl groups introduce steric hindrance. While this does not prevent hydrogen bonding, it can affect the geometry and strength of these interactions compared to less hindered phenols. This steric bulk also contributes to the overall nonpolar surface area of the molecule.

Temperature

The dissolution of most solid compounds in organic solvents is an endothermic process, meaning that solubility generally increases with temperature. This is because the added thermal energy helps to overcome the lattice energy of the solid solute and the intermolecular forces between solvent molecules to create space for the solute. For precise control over crystallization and purification processes, it is often necessary to determine the solubility of TMBPA at various temperatures.

Conclusion

The solubility of 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane is governed by a balance between its large, nonpolar structure and the presence of two hydrogen-bonding hydroxyl groups. It exhibits good solubility in polar aprotic solvents like N,N-dimethylformamide and tetrahydrofuran, as well as in alcohols such as methanol. Its solubility is limited in nonpolar and halogenated solvents and it is practically insoluble in water. For researchers and professionals in drug development and materials science, a thorough experimental determination of solubility under specific process conditions is highly recommended. The protocol provided in this guide offers a robust framework for obtaining reliable and reproducible solubility data, which is essential for the effective application of this important industrial compound.

References

-

OECD. (n.d.). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link][5][6]

-

ASTM International. (2010). E1148 Standard Test Method for Measurements of Aqueous Solubility. ASTM. Retrieved from [Link][7][8]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link][9]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link][10]

-

Analytice. (n.d.). OECD 105 – Water Solubility Test at 20°C. Retrieved from [Link][11]

-

Anderson, N. H., Davis, S. S., James, M., & Kojima, I. (1983). Thermodynamics of Distribution of P-Substituted Phenols Between Aqueous Solution and Organic Solvents and Phospholipid Vesicles. Journal of Pharmaceutical Sciences, 72(4), 443-8. Retrieved from [Link][12]

-

Scribd. (n.d.). ASTM 1148 Solubilidad en Agua. Retrieved from [Link][13]

-

Pple, P., & Pple, P. (2023). Solubility Determination and Analysis of Phenol Red in Monosolvent and Binary Mixed Solvent at T = 278.15–323.15 K. Journal of Chemical & Engineering Data. Retrieved from [Link][14]

-

ResearchGate. (2018). (PDF) Studies on the solubility of phenolic compounds. Retrieved from [Link][15]

-

ResearchGate. (n.d.). Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. Retrieved from [Link][16]

-

Regulations.gov. (n.d.). The measured water solubility of. Retrieved from [Link][17]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The thermodynamics of hydration of phenols. Retrieved from [Link][18]

-

ResearchGate. (n.d.). Solubility Behavior and Thermodynamic Analysis of Bisphenol A in 14 Different Pure Solvents. Retrieved from [Link][3]

-

ResearchGate. (2021). Measurement and Correlation of Solubility Behavior of Bisphenol A in Binary (Ethyl Acetate + n -Butanol, Ethyl Acetate + 2-Butanol, Ethanol + n -Butanol, and Ethanol + 2-Butanol) Solvents. Retrieved from [Link][4]

-

ChemBK. (2024). 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane. Retrieved from [Link][19]

-

ResearchGate. (n.d.). BPA dissolution in water or solvent?. Retrieved from [Link][20]

-

PubChem. (n.d.). Tetrachlorobisphenol A. Retrieved from [Link][21]

-

ResearchGate. (n.d.). The Solubility Behavior of Bisphenol A in the Presence of Surfactants. Retrieved from [Link][22]

-

ResearchGate. (n.d.). Determination and correlation of solubilities of bisphenol A in phenol, phenol+acetone, phenol+water and phenol+acetone+water. Retrieved from [Link][23]

Sources

- 1. 2,2-BIS(4-HYDROXY-3,5-DIMETHYLPHENYL)PROPANE CAS#: 5613-46-7 [m.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. store.astm.org [store.astm.org]

- 8. store.astm.org [store.astm.org]

- 9. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 10. filab.fr [filab.fr]

- 11. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 12. Thermodynamics of distribution of p-substituted phenols between aqueous solution and organic solvents and phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scribd.com [scribd.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. The thermodynamics of hydration of phenols - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 19. chembk.com [chembk.com]

- 20. researchgate.net [researchgate.net]

- 21. Tetrachlorobisphenol A | C15H12Cl4O2 | CID 6619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the NMR Spectrum of Tetramethyl Bisphenol A

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Date: January 12, 2026

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of Tetramethyl Bisphenol A (TMBPA), also known as 2,2-Bis(3,5-dimethyl-4-hydroxyphenyl)propane. TMBPA is a compound of significant interest in materials science and toxicology, often utilized as a flame retardant and a monomer in polymer synthesis.[1] A thorough understanding of its spectral properties is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings. This document delves into the theoretical and practical aspects of the ¹H and ¹³C NMR spectra of TMBPA, offering a detailed interpretation of chemical shifts and structural assignments. Furthermore, a validated experimental protocol for acquiring high-quality NMR data is presented, alongside insights into data processing and analysis.

Introduction: The Structural Significance of Tetramethyl Bisphenol A

Tetramethyl Bisphenol A (TMBPA), with the molecular formula C₁₉H₂₄O₂ and a molecular weight of 284.39 g/mol , is a derivative of Bisphenol A (BPA).[1] Its structure is characterized by a central isopropylidene bridge connecting two 2,6-dimethylphenol moieties. This substitution pattern, with methyl groups ortho to the hydroxyl group on both phenolic rings, significantly influences its chemical and physical properties, including its conformational flexibility and electronic environment. These structural nuances are directly reflected in its NMR spectrum, providing a unique fingerprint for its identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural characterization of organic molecules.[2] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For professionals in drug development and materials science, mastering the interpretation of NMR spectra is crucial for verifying molecular identity, assessing purity, and understanding structure-activity relationships.

This guide is designed to serve as a detailed reference for the NMR analysis of TMBPA, empowering researchers to confidently interpret its spectral data and apply this knowledge to their specific applications.

Deciphering the ¹H NMR Spectrum of Tetramethyl Bisphenol A

The ¹H NMR spectrum of TMBPA is relatively simple and highly informative due to the molecule's symmetry. The presence of a C₂ symmetry axis passing through the central quaternary carbon simplifies the spectrum, rendering the two phenolic rings and their respective substituents chemically equivalent.

Key Features of the ¹H NMR Spectrum:

-

Aromatic Protons (Ar-H): The two phenolic rings each contain two equivalent aromatic protons. Due to the symmetrical substitution pattern, these protons appear as a single, sharp singlet. The electron-donating effects of the hydroxyl and methyl groups, along with the alkyl bridge, typically place this signal in the upfield region of the aromatic spectrum.

-

Hydroxyl Protons (-OH): The phenolic hydroxyl protons give rise to a singlet. The chemical shift of this proton is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. In a non-polar solvent like CDCl₃, this signal is typically observed as a sharp singlet. Its identity can be confirmed by a D₂O exchange experiment, where the peak disappears from the spectrum.

-

Methyl Protons (Ar-CH₃): The four methyl groups attached to the aromatic rings are chemically equivalent. They appear as a sharp singlet, with an integration value corresponding to twelve protons.

-

Isopropylidene Protons (-C(CH₃)₂-): The two methyl groups of the isopropylidene bridge are also equivalent and produce a sharp singlet with an integration value corresponding to six protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments for Tetramethyl Bisphenol A

| Proton Type | Chemical Environment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (Ar-H) | Protons on the phenolic rings | ~ 6.5 - 7.0 | Singlet | 4H |

| Hydroxyl (-OH) | Phenolic hydroxyl groups | Variable (~ 4.5 - 5.5 in CDCl₃) | Singlet | 2H |

| Aromatic Methyl (Ar-CH₃) | Methyl groups on the phenolic rings | ~ 2.2 - 2.3 | Singlet | 12H |

| Isopropylidene Methyl (-C(CH₃)₂) | Methyl groups on the central carbon | ~ 1.6 - 1.7 | Singlet | 6H |

Note: Predicted chemical shifts are based on the analysis of similar substituted phenolic compounds and may vary slightly depending on the solvent and experimental conditions.

Understanding the ¹³C NMR Spectrum of Tetramethyl Bisphenol A

The ¹³C NMR spectrum of TMBPA, like its ¹H NMR spectrum, is simplified by the molecule's symmetry. Due to the equivalence of the two phenolic rings, the number of distinct carbon signals is less than the total number of carbon atoms in the molecule.

Causality behind Chemical Shifts:

The chemical shifts in a ¹³C NMR spectrum are primarily influenced by the electronic environment of each carbon atom. Electronegative atoms, such as oxygen, deshield the adjacent carbon nuclei, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups and alkyl chains cause shielding, resulting in signals at lower chemical shifts (upfield).

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments for Tetramethyl Bisphenol A

| Carbon Type | Chemical Environment | Predicted Chemical Shift (ppm) |

| Quaternary Aromatic (C-OH) | Carbon attached to the hydroxyl group | ~ 150 - 155 |

| Quaternary Aromatic (C-C(CH₃)₂) | Carbon attached to the isopropylidene bridge | ~ 140 - 145 |

| Aromatic (CH) | Aromatic methine carbons | ~ 125 - 130 |

| Quaternary Aromatic (C-CH₃) | Carbon attached to the aromatic methyl groups | ~ 130 - 135 |

| Quaternary (C(CH₃)₂) | Central quaternary carbon of the isopropylidene bridge | ~ 40 - 45 |

| Aromatic Methyl (Ar-CH₃) | Methyl carbons on the phenolic rings | ~ 15 - 20 |

| Isopropylidene Methyl (-C(CH₃)₂) | Methyl carbons on the central carbon | ~ 30 - 35 |

Note: As with the ¹H NMR predictions, these ¹³C chemical shifts are estimates based on established substituent effects on aromatic systems and data from analogous compounds.[3] Experimental verification is recommended for precise assignments.

Experimental Protocol for NMR Data Acquisition

This section provides a step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of TMBPA. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

4.1. Sample Preparation

-

Analyte Purity: Ensure the TMBPA sample is of high purity (≥97%) to avoid interference from impurities in the NMR spectrum.[1]

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for TMBPA. Other deuterated solvents such as acetone-d₆ or DMSO-d₆ can also be used, but will result in different chemical shifts.

-

Concentration: For ¹H NMR, dissolve 5-10 mg of TMBPA in approximately 0.6-0.7 mL of deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Dissolution and Transfer: Dissolve the sample completely in the chosen solvent in a small vial. Use a Pasteur pipette to transfer the solution to a clean, dry 5 mm NMR tube.

4.2. NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and desired resolution.

Table 3: Recommended NMR Spectrometer Parameters

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer Frequency | 400 MHz | 100 MHz |

| Pulse Program | Standard single pulse (zg30) | Standard proton-decoupled (zgpg30) |

| Spectral Width | 12-16 ppm | 200-240 ppm |

| Acquisition Time | 2-4 seconds | 1-2 seconds |

| Relaxation Delay | 1-2 seconds | 2-5 seconds |

| Number of Scans | 8-16 | 128-1024 (or more for dilute samples) |

| Temperature | 298 K | 298 K |

4.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons.

Visualization of TMBPA Structure and NMR Workflow

5.1. Chemical Structure of Tetramethyl Bisphenol A

Caption: Chemical Structure of Tetramethyl Bisphenol A (TMBPA).

5.2. Experimental Workflow for NMR Analysis

Caption: Standard workflow for NMR analysis of TMBPA.

Advanced Insights and Troubleshooting

-

Solvent Effects: The choice of solvent can significantly impact the chemical shifts, particularly for the hydroxyl protons. In hydrogen-bond accepting solvents like DMSO-d₆, the -OH signal will be shifted downfield and may exhibit coupling to neighboring protons.

-

Concentration Dependence: At high concentrations, intermolecular interactions can lead to peak broadening, especially for the hydroxyl signal. It is advisable to work with moderately dilute solutions for optimal resolution.

-

2D NMR Techniques: For unambiguous assignment of all proton and carbon signals, especially in the presence of impurities or in complex matrices, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.[2][4]

-

COSY: Would confirm the absence of coupling for the singlet signals.

-

HSQC: Would directly correlate the aromatic protons to their attached carbons and the methyl protons to their respective carbons.

-

HMBC: Would show long-range correlations, for example, from the isopropylidene methyl protons to the central quaternary carbon and the attached aromatic carbons, confirming the connectivity of the molecule.

-

Conclusion

The NMR spectrum of Tetramethyl Bisphenol A is a powerful tool for its structural verification and purity assessment. The inherent symmetry of the molecule leads to a relatively simple and readily interpretable set of signals in both ¹H and ¹³C NMR spectra. By following the detailed experimental protocol and utilizing the spectral interpretation guide provided, researchers, scientists, and drug development professionals can confidently identify and characterize TMBPA in their samples. For complex analyses, the application of 2D NMR techniques will provide an even greater level of structural detail and confirmation.

References

- Tierney, J., et al. (2005). A second study - predicting the 13C chemical shifts for a series of substituted 3-(4-methoxyphenyl)-2-phenyl-1,3-Thiazolidin-4-ones.

- Ludwig, C., & Viant, M. R. (2011). MetaboLab--advanced NMR data processing and analysis for metabolomics.

- Tierney, J., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). SciSpace.

- Hore, P. J. (n.d.).

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

- Lodewyk, M. W., et al. (2012). Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. Chemical Reviews, 112(3), 1839-1862.

- Field, L. D., & Sternhell, S. (Eds.). (2012).

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. Retrieved from [Link]

-

LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

Wikipedia. (n.d.). Tetramethyl bisphenol F. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. emerypharma.com [emerypharma.com]

An In-Depth Technical Guide to the FTIR Analysis of 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane

Abstract

This comprehensive technical guide provides a detailed protocol and in-depth spectral analysis for the characterization of 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane, commonly known as Tetramethyl Bisphenol A (TMBPA), using Fourier Transform Infrared (FTIR) spectroscopy. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a robust understanding of the vibrational characteristics of this compound. The guide covers the fundamental principles of FTIR, a step-by-step experimental workflow for sample preparation and data acquisition, and a thorough interpretation of the resulting infrared spectrum. Key spectral features are correlated with the molecular structure of TMBPA, providing a valuable reference for compound identification and quality control.

Chapter 1: Introduction to 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane (TMBPA)

Chemical Structure and Properties

2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane (TMBPA) is a derivative of Bisphenol A (BPA).[1] Its chemical structure consists of a central isopropylidene group bridging two 2,6-dimethylphenol units. The molecular formula for TMBPA is C19H24O2, and it has a molecular weight of 284.39 g/mol .[2][3] The presence of methyl groups ortho to the hydroxyl groups on the phenyl rings introduces steric hindrance, which influences its chemical reactivity and physical properties. TMBPA is a solid at room temperature with a melting point in the range of 162-165 °C.[2][3][4]

Synthesis and Applications

TMBPA is typically synthesized through the condensation reaction of 2,6-dimethylphenol with acetone.[5] It is utilized as a monomer in the production of high-performance polymers, such as polycarbonates and epoxy resins. The incorporation of TMBPA can enhance the thermal stability and other physical properties of these materials. It has also been investigated for its potential as a flame retardant.[2]

Importance of Spectroscopic Characterization

FTIR spectroscopy is a powerful analytical technique for the characterization of TMBPA. It provides a unique "molecular fingerprint" that can be used for identification, purity assessment, and studying molecular interactions. The infrared spectrum reveals information about the functional groups present in the molecule and their chemical environment.

Chapter 2: Fundamentals of Fourier Transform Infrared (FTIR) Spectroscopy

Principles of Infrared Absorption

FTIR spectroscopy is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. When a molecule absorbs infrared radiation, it is excited to a higher vibrational state. The frequencies of absorption are characteristic of the types of bonds and functional groups present in the molecule.

Instrumentation

A typical FTIR spectrometer consists of an infrared source, an interferometer, a sample compartment, and a detector. The interferometer is a key component that modulates the infrared beam, and a mathematical operation called a Fourier transform is used to convert the raw data into an infrared spectrum.

Caption: Simplified workflow of an FTIR spectrometer.

Chapter 3: Experimental Protocol for FTIR Analysis of TMBPA

Materials and Reagents

-

2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane (TMBPA), analytical grade

-

Potassium bromide (KBr), spectroscopy grade, dried[6]

-

Agate mortar and pestle[6]

-

Pellet press die set[6]

-

Hydraulic press[6]

Sample Preparation: The KBr Pellet Method

The KBr pellet method is a widely used technique for analyzing solid samples in transmission FTIR.[7] This method involves dispersing the solid sample in a KBr matrix, which is transparent to infrared radiation.[8]

Step-by-Step Protocol:

-

Drying: Dry the KBr powder in an oven at 110°C for at least 2-3 hours to remove any absorbed moisture.[9][10] Store the dried KBr in a desiccator.

-

Grinding: Place a small amount of TMBPA (approximately 1-2 mg) into a clean agate mortar and grind it into a fine powder.[11]

-

Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar.[11] Gently but thoroughly mix the TMBPA and KBr powders.[6]

-

Loading the Die: Transfer the mixture into the pellet die.

-

Pressing: Place the die into a hydraulic press and apply a pressure of 8-10 metric tons for 1-2 minutes to form a transparent or semi-transparent pellet.[6][12]

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

Caption: Workflow for the KBr pellet sample preparation method.

Instrumentation and Parameters

-

Spectrometer: A Fourier Transform Infrared Spectrometer.

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of a blank KBr pellet should be collected before scanning the sample.[8]

Data Acquisition and Processing

Acquire the FTIR spectrum of the TMBPA pellet. The resulting spectrum should be processed by subtracting the background spectrum to remove contributions from atmospheric water and carbon dioxide.

Chapter 4: Spectral Interpretation and Analysis of TMBPA

The FTIR spectrum of TMBPA exhibits several characteristic absorption bands that correspond to the various functional groups within its structure.

Caption: Chemical structure of 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane (TMBPA).

Detailed Band Assignments

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~3400 (broad) | O-H stretching | Phenolic -OH | Strong, Broad |

| 3000-2850 | C-H stretching | Methyl (-CH₃) | Medium-Strong |

| ~3030 | C-H stretching | Aromatic C-H | Weak |

| 1600-1450 | C=C stretching | Aromatic Ring | Medium-Strong |

| ~1470 | C-H bending | Methyl (-CH₃) | Medium |

| ~1365 | C-H bending | Isopropylidene | Medium |

| ~1220 | C-O stretching | Phenolic C-O | Strong |

| 900-675 | C-H out-of-plane bending | Aromatic C-H | Strong |

O-H Stretching Region: A broad and strong absorption band is typically observed in the region of 3550-3230 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl (-OH) groups.[13] The broadness of this peak is a result of intermolecular hydrogen bonding.

C-H Stretching Region: The absorption bands in the 3000-2850 cm⁻¹ range are attributed to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl groups.[14] A weak absorption around 3030 cm⁻¹ is characteristic of the C-H stretching in the aromatic rings.[15][16][17]

Aromatic C=C Stretching Region: Aromatic compounds typically show a series of absorptions in the 1600-1450 cm⁻¹ range due to the C=C stretching vibrations within the benzene ring.[15][16][17]

Fingerprint Region: This region, below 1500 cm⁻¹, contains a complex pattern of absorptions that are unique to the molecule.

-

C-H Bending: Bending vibrations of the methyl groups are observed around 1470 cm⁻¹. The characteristic bending of the isopropylidene group appears around 1365 cm⁻¹.

-

C-O Stretching: A strong absorption band around 1220 cm⁻¹ is indicative of the C-O stretching vibration of the phenolic group.[18]

-

Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ range are due to the out-of-plane bending of the aromatic C-H bonds.[19] The position of these bands can provide information about the substitution pattern of the aromatic ring.[17]

Chapter 5: Advanced Considerations and Troubleshooting

Alternative Sampling Techniques

Attenuated Total Reflectance (ATR)-FTIR: ATR-FTIR is a convenient alternative to the KBr pellet method, especially for rapid analysis, as it requires minimal to no sample preparation.[20][21][22] The solid TMBPA powder can be placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[23]

Potential for Impurities

The presence of unreacted starting materials, such as 2,6-dimethylphenol, or byproducts can be detected in the FTIR spectrum. For example, the presence of a significant amount of absorbed water will be indicated by a broad absorption band around 3400 cm⁻¹ and a peak around 1630 cm⁻¹.[6]

Chapter 6: Conclusion

FTIR spectroscopy is an indispensable tool for the characterization of 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane. This guide has provided a detailed framework for the preparation, measurement, and interpretation of the FTIR spectrum of TMBPA. The characteristic absorption bands identified in the spectrum serve as a reliable reference for the identification and quality assessment of this important industrial chemical.

References

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

-

Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

-